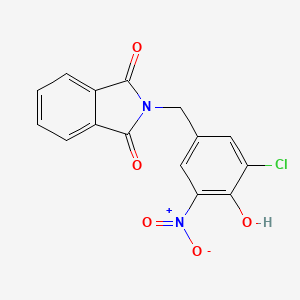

![molecular formula C18H15F3N2O3 B5503434 3-(2-甲氧基苯基)-N-[2-(三氟甲基)苯基]-4,5-二氢-5-异恶唑羧酰胺](/img/structure/B5503434.png)

3-(2-甲氧基苯基)-N-[2-(三氟甲基)苯基]-4,5-二氢-5-异恶唑羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide often involves cycloaddition reactions, reductive cyclization, and other heterocyclic formation techniques. For instance, a study by Patterson, Cheung, and Ernest (1992) discusses the synthesis of a closely related compound through cycloaddition of carbethoxyformonitrile oxide to a precursor with subsequent modifications (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as NMR, mass spectrometry, FT-IR, UV-Visible spectroscopy, and X-ray crystallography. Kumara et al. (2018) provided a detailed analysis of a novel pyrazole derivative, revealing the compound's molecular geometry, electronic structures, and intermolecular interactions through X-ray diffraction studies (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity towards various reagents, participation in cycloaddition reactions, and the ability to undergo transformations such as isomerization and dehydration. Nishiwaki, Azechi, and Fujiyama (1974) explored the thermally induced isomerization of certain isoxazoles, providing insight into the chemical behavior of related structures (Nishiwaki, Azechi, & Fujiyama, 1974).

科学研究应用

物种相关抑制研究

该化合物的衍生物,特别是异恶唑衍生物,已被研究其对线粒体二氢乳清酸脱氢酶的抑制作用,二氢乳清酸脱氢酶是嘧啶从头合成的关键酶。该途径对于正常的免疫细胞功能至关重要,使这些衍生物对于免疫抑制和自身免疫性疾病和器官移植中的潜在治疗应用的研究具有重要意义。详细的动力学研究表明非竞争性类型的抑制,强调了该化合物在阐明生物机制和设计新型免疫抑制剂中的潜在效用 (Knecht & Löffler, 1998)。

生物应用的合成和表征

对新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的研究表明,这些衍生物可以由涉及甲氧基苯基类似物的反应合成,对艾氏腹水癌 (EAC) 细胞表现出显着的体外细胞毒活性。这突出了该化合物在开发新的化学治疗剂中的作用及其在癌症研究中的重要性。这些化合物的合成过程和表征为未来的药物开发和理解其作用机制奠定了基础 (Hassan, Hafez, & Osman, 2014)。

抗菌研究

由包括甲氧基苯基成分在内的反应合成的异恶唑啉衍生物已被测试其抗菌性能。这些化合物对多种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出良好至中等的活性,表明它们作为先导化合物开发新型抗菌剂的潜力。此类研究对于应对持续存在的全球抗生素耐药性挑战和寻找新的有效治疗方案至关重要 (Jadhav, 2010)。

电光特性

该化合物的衍生物也因其电光特性而被探索,为材料科学的进步做出了贡献。对带有衍生自甲氧基苯基基单体的侧基甲氧基咔唑单元的芳香族聚酰胺和聚酰亚胺的研究揭示了在光电领域的应用前景。这些材料表现出可逆的电化学氧化,伴随着强烈的颜色变化,使其适用于电致变色器件。此类研究不仅加深了我们对这些材料的理解,还为先进技术的发展开辟了新的途径 (Hsiao et al., 2015)。

属性

IUPAC Name |

3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-25-15-9-5-2-6-11(15)14-10-16(26-23-14)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCUGZINQTUZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

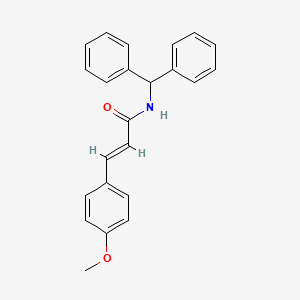

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

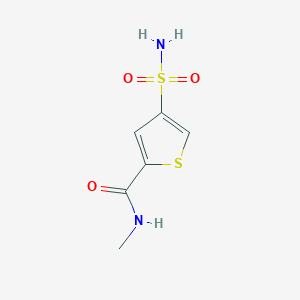

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)